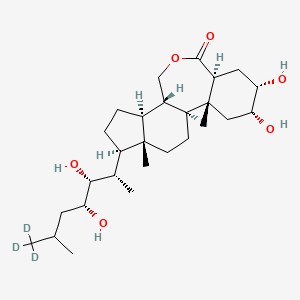
28-Nor Brassinolide-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
28-Nor Brassinolide-d3 is a synthetic analog of brassinolide, a naturally occurring plant hormone belonging to the class of brassinosteroids. Brassinosteroids are polyhydroxylated steroidal compounds that play a crucial role in plant growth and development, including cell elongation, division, and differentiation. They are also involved in various physiological processes such as seed germination, flowering, and stress responses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 28-Nor Brassinolide-d3 involves multiple steps, starting from readily available steroid precursors. The key steps include:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone.
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes to hydroxyl groups.
Deuteration: Introduction of deuterium atoms at specific positions to obtain the deuterated analog.
The reaction conditions typically involve the use of strong oxidizing and reducing agents, such as chromium trioxide for oxidation and sodium borohydride for reduction. The deuteration step may involve the use of deuterated reagents or catalysts.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to achieve high yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used for purification and characterization of the final product.
Chemical Reactions Analysis
Types of Reactions
28-Nor Brassinolide-d3 undergoes various chemical reactions, including:
Substitution: Replacement of functional groups with other groups.
Hydroxylation: Introduction of hydroxyl groups at specific positions.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Hydroxylation: Hydroxylating agents, catalysts.
Major Products
The major products formed from these reactions include various hydroxylated, oxidized, and substituted derivatives of this compound.
Scientific Research Applications
28-Nor Brassinolide-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the chemical properties and reactivity of brassinosteroids.
Biology: Investigated for its role in plant growth and development, as well as its effects on various physiological processes.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Used in agricultural research to develop new plant growth regulators and stress tolerance enhancers.
Mechanism of Action
The mechanism of action of 28-Nor Brassinolide-d3 involves binding to specific receptors on the cell surface, initiating a signal transduction cascade. This cascade involves phosphorylation and dephosphorylation of various proteins, leading to changes in gene expression and activation of specific pathways. The molecular targets include receptor kinases, transcription factors, and other signaling molecules.
Comparison with Similar Compounds
Similar Compounds
- Brassinolide
- 24-Epibrassinolide
- 28-Homobrassinolide
Comparison
28-Nor Brassinolide-d3 is unique due to the presence of deuterium atoms, which can enhance its stability and alter its biological activity. Compared to other brassinosteroids, it may exhibit different binding affinities and activation profiles, making it a valuable tool for studying the structure-activity relationships of brassinosteroids.
Properties
Molecular Formula |
C27H46O6 |
|---|---|
Molecular Weight |
469.7 g/mol |
IUPAC Name |
(1S,2R,4R,5S,7S,11S,12S,15R,16S)-4,5-dihydroxy-2,16-dimethyl-15-[(2S,3R,4R)-7,7,7-trideuterio-3,4-dihydroxy-6-methylheptan-2-yl]-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one |
InChI |
InChI=1S/C27H46O6/c1-14(2)10-22(29)24(31)15(3)17-6-7-18-16-13-33-25(32)20-11-21(28)23(30)12-27(20,5)19(16)8-9-26(17,18)4/h14-24,28-31H,6-13H2,1-5H3/t15-,16-,17+,18-,19-,20+,21-,22+,23+,24+,26+,27+/m0/s1/i1D3/t14?,15-,16-,17+,18-,19-,20+,21-,22+,23+,24+,26+,27+ |
InChI Key |
CJNLSQRTIXIHGW-BTEZCADBSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C)C[C@H]([C@@H]([C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2COC(=O)[C@@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C)C)O)O |
Canonical SMILES |
CC(C)CC(C(C(C)C1CCC2C1(CCC3C2COC(=O)C4C3(CC(C(C4)O)O)C)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


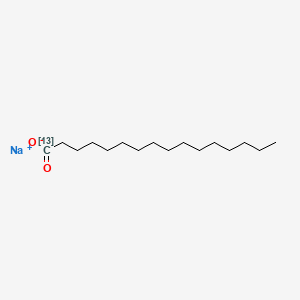
![3-[(2-Formyl-8-hydroxyquinolin-5-yl)diazenyl]benzenesulfonamide](/img/structure/B12420536.png)
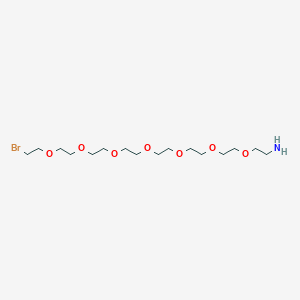
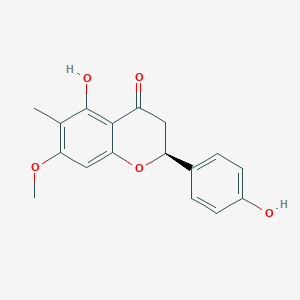
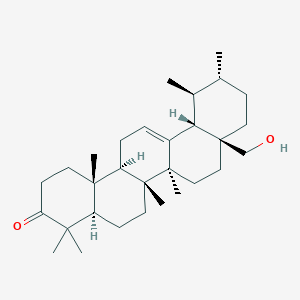
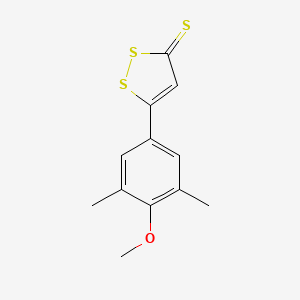
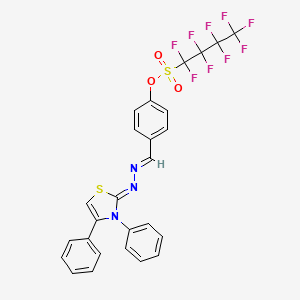
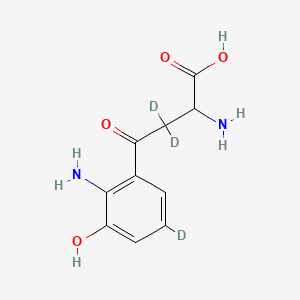
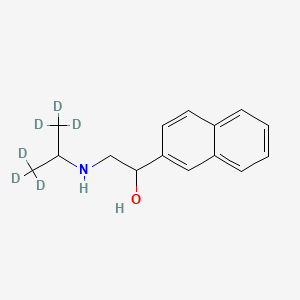
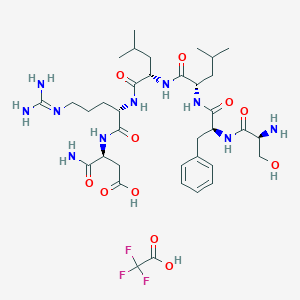
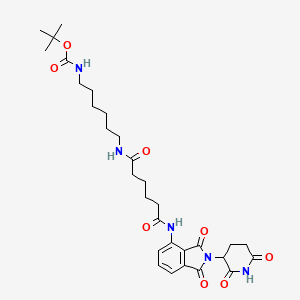
![sodium;2-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]benzene-1,4-disulfonate](/img/structure/B12420591.png)

![(2~{S},3~{S})-2-(fluoranylmethyl)-~{N}7-methyl-~{N}5-[(1~{R},5~{S})-3-oxabicyclo[3.1.0]hexan-6-yl]-3-phenyl-2,3-dihydro-1-benzofuran-5,7-dicarboxamide](/img/structure/B12420607.png)
